6-hydroxy-1H-indole-3-carbaldehyde
Overview
Description
6-Hydroxy-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria . It is an essential and efficient chemical precursor for generating biologically active structures .
Synthesis Analysis
Indole derivatives are synthesized from various precursors and are prevalent moieties in selected alkaloids . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of 6-hydroxy-1H-indole-3-carbaldehyde is similar to that of 1H-indole-3-carbaldehyde, with an additional hydroxy group .Chemical Reactions Analysis
6-Hydroxy-1H-indole-3-carbaldehyde has reactivity typical of aromatic aldehydes . It can undergo C–C and C–N coupling reactions and reductions easily .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-hydroxy-1H-indole-3-carbaldehyde include a density of 1.4±0.1 g/cm³, boiling point of 426.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 47.2±0.3 cm³ and a polar surface area of 53 Ų .Scientific Research Applications
Versatile Building Blocks in Organic Synthesis
6-Hydroxy-1H-indole-3-carbaldehyde and its derivatives are versatile electrophiles in organic synthesis. They have been demonstrated to react regioselectively with various nucleophiles, providing a range of substituted indole derivatives. This reactivity makes them valuable for synthesizing complex indole structures, including novel pyrimido[1,2-a]indoles and trisubstituted indoles (Yamada et al., 2009), (Yamada et al., 2012).
Role in Marine Natural Products
Indole derivatives, closely related to 6-hydroxy-1H-indole-3-carbaldehyde, have been identified in marine sponges. They represent a class of natural products with potential pharmacological properties. This highlights the importance of such compounds in natural product chemistry and their potential applications in drug discovery (Abdjul et al., 2015).
Synthetic Applications in Heterocyclic Chemistry
Synthesis of furano[2,3-g]indoles from activated indoles, including derivatives of 6-hydroxy-1H-indole-3-carbaldehyde, has been achieved. This processinvolves alkylation and cyclization steps, indicating the utility of these compounds in constructing complex heterocyclic structures. Such methodologies are significant for developing new therapeutic agents and materials with unique properties (Pchalek et al., 2021).
Catalysis and Chemical Transformations
The indole derivatives, including 6-hydroxy-1H-indole-3-carbaldehyde, are used in various chemical transformations. For example, they have been employed in gold-catalyzed cycloisomerizations, highlighting their role in facilitating complex chemical reactions and synthesizing novel organic compounds (Kothandaraman et al., 2011).
Biological Activity and Pharmaceutical Potential
Indole derivatives, including 6-hydroxy-1H-indole-3-carbaldehyde, have shown potential as bioactive compounds. They have been investigated for their antimicrobial, anti-inflammatory, and antitumor activities. This suggests their significance in medicinal chemistry and drug development, especially for designing new therapeutic agents (Madan, 2020).
Spectroscopic and Computational Studies
Spectroscopic and computational studies of 1H-Indole-3-Carbaldehyde, a compound closely related to 6-hydroxy-1H-indole-3-carbaldehyde, reveal insights into its molecular structure and electronic properties. Such studies are crucial for understanding the chemical behavior of these compounds and their potential applications in various fields, including material science and pharmaceuticals (Fatima et al., 2022).
Future Directions
The future directions of research on 6-hydroxy-1H-indole-3-carbaldehyde could involve further exploration of its synthesis methods and its potential applications in the synthesis of biologically active structures . The use of multicomponent reactions (MCRs) offers access to complex molecules and could be a promising area of research .
properties
IUPAC Name |
6-hydroxy-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-4-10-9-3-7(12)1-2-8(6)9/h1-5,10,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFBOYSDWMRMLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435577 | |
Record name | 6-Hydroxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-1H-indole-3-carbaldehyde | |
CAS RN |
192184-71-7 | |
Record name | 6-Hydroxy-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192184-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Formyl-6-hydroxyindole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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